N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-19-11-9-14(10-12-19)13-18-22(20,21)17-8-4-6-15-5-2-3-7-16(15)17/h2-8,14,18H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNCCXJRJLIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sul
Biological Activity
N-[(1-methylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H23N3O2S
- Molecular Weight : 335.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics natural substrates, allowing the compound to act as an enzyme inhibitor or modulator.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit fatty acid binding protein 4 (FABP4), which plays a significant role in metabolic and inflammatory processes. This inhibition can potentially lead to therapeutic effects in conditions like diabetes and atherosclerosis .
- Receptor Modulation : The structural components of the compound enhance its binding affinity to various receptors, influencing cellular signaling pathways.
Biological Activity and Therapeutic Applications
The compound has demonstrated various biological activities, including:
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for treating infections.
- Anti-inflammatory Effects : By inhibiting FABP4, the compound may reduce inflammation and contribute to managing inflammatory diseases .
Research Findings
Several studies have explored the biological activity of this compound:
Case Studies:
- FABP4 Inhibition Study :
- Antimicrobial Evaluation :
- In vitro studies have been conducted to assess the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibitory effects on bacterial growth, supporting its potential use in clinical settings.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with two structurally related naphthalene derivatives:
Key Observations :
- The target compound and Compound 18 share the naphthalene sulfonamide core but differ in piperidine substituents. Compound 18 incorporates a dihydrobenzofuran-ether group, which may enhance binding to serotonin (5-HT7) and adrenergic (α2A) receptors due to increased steric bulk and electronic effects .
- The Schiff base derivative in replaces the sulfonamide with a nitroaryl group, favoring antimicrobial activity via interactions with microbial enzymes or membranes .
Implications :
Analysis :
- The dihydrobenzofuran-ether group in Compound 18 likely enhances receptor selectivity compared to the target compound’s simpler methylpiperidine group.
Crystallographic and Conformational Studies
- Compound 18: No crystallographic data provided, but its synthesis protocol aligns with standard sulfonamide coupling methods .
- Schiff Base Derivative : Characterized via X-ray diffraction, confirming planar geometry conducive to antimicrobial activity.
- Target Compound : Structural studies using programs like SHELX (widely employed for small-molecule refinement) could elucidate its conformation and intermolecular interactions .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
